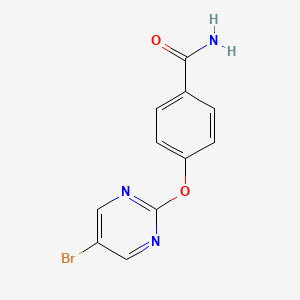![molecular formula C10H7BrN4 B7577463 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPyC, and it has been synthesized using different methods.
作用机制
The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile involves the inhibition of specific enzymes and signaling pathways. For instance, BPyC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules such as prostaglandins. By inhibiting COX-2, BPyC can reduce inflammation and pain. Additionally, BPyC has been reported to inhibit the activity of various kinases such as Janus kinase (JAK) and spleen tyrosine kinase (SYK), which are involved in the regulation of immune responses and cell proliferation. By inhibiting these kinases, BPyC can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects. For instance, BPyC has been reported to reduce the production of pro-inflammatory molecules such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, BPyC has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Moreover, BPyC has been reported to exhibit high selectivity towards specific enzymes and signaling pathways, which can minimize off-target effects.
实验室实验的优点和局限性
One of the significant advantages of using 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile in lab experiments is its potent activity and high selectivity towards specific enzymes and signaling pathways. Additionally, BPyC is relatively easy to synthesize and purify, making it accessible for various research groups. However, one of the limitations of using BPyC is its potential toxicity towards normal cells, which can limit its clinical applications.
未来方向
There are several future directions for the research on 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile. One of the significant directions is to explore its potential applications in the treatment of infectious diseases such as viral infections. Additionally, further studies are needed to elucidate the mechanism of action of BPyC, particularly its interactions with specific enzymes and signaling pathways. Moreover, the development of novel derivatives and analogs of BPyC can enhance its potency and selectivity towards specific targets. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of BPyC can provide valuable insights into its clinical applications.
合成方法
The synthesis method of 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been reported in various studies. One of the commonly used methods involves the reaction of 4-bromopyrazole and 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is obtained after purification using column chromatography or recrystallization.
科学研究应用
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been used in various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. BPyC has been reported to exhibit potent anti-inflammatory and anticancer activities by inhibiting specific enzymes and signaling pathways.
属性
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-9-5-14-15(7-9)6-8-1-2-13-10(3-8)4-12/h1-3,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQXZXIGWYUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)



